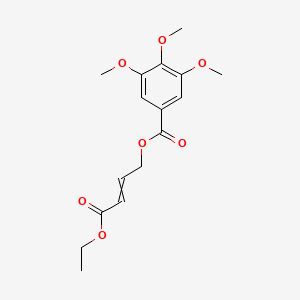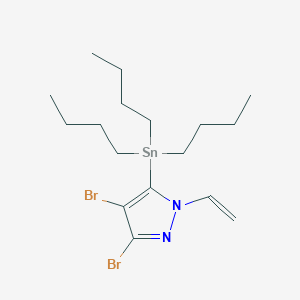
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, an ethenyl group at position 1, and a tributylstannyl group at position 5
Méthodes De Préparation
The synthesis of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ethenylation: The ethenyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Stannylation: The tributylstannyl group can be introduced via a Stille coupling reaction, where a stannyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group contribute to its reactivity, allowing it to form covalent bonds with target molecules. The tributylstannyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dibromo-1-ethenyl-5-methylsulfanylpyrazole: This compound has a methylsulfanyl group instead of a tributylstannyl group, which affects its chemical properties and reactivity.
3,4-Dibromo-1-ethenyl-5-phenylpyrazole:
3,4-Dibromo-1-ethenyl-5-chloropyrazole: This compound has a chlorine atom at position 5, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
923035-99-8 |
|---|---|
Formule moléculaire |
C17H30Br2N2Sn |
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
tributyl-(4,5-dibromo-2-ethenylpyrazol-3-yl)stannane |
InChI |
InChI=1S/C5H3Br2N2.3C4H9.Sn/c1-2-9-3-4(6)5(7)8-9;3*1-3-4-2;/h2H,1H2;3*1,3-4H2,2H3; |
Clé InChI |
NGDZCKXCVZEWIV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=NN1C=C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



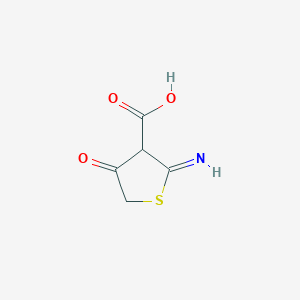
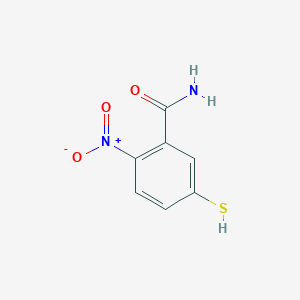
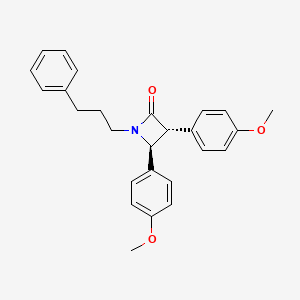
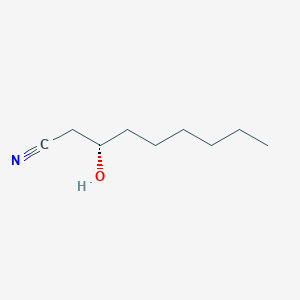

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
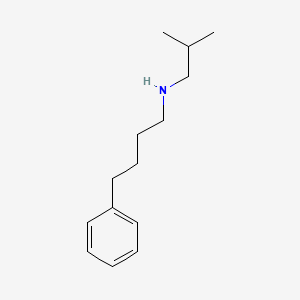
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)

![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
